REACTION_CXSMILES
|
CN(C)C=O.S(Cl)(Cl)=O.[Br:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([OH:17])=O.[CH:18]([N:21](CC)C(C)C)(C)[CH3:19].C(N)C>C1(C)C=CC=CC=1>[Br:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([NH:21][CH2:18][CH3:19])=[O:17]
|
Name
|
|
Quantity
|
116 μL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.63 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2.71 g
|
Type
|
reactant
|
Smiles
|
BrCCCCC(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 50° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under high vacuum, THF (130 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 0° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 1 h at 0° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
before being quenched by the addition of saturated aq. NH4Cl (100 ml)
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with Et2O (4×75 ml)
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before being dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude material
|
Type
|
CUSTOM
|
Details
|
This was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with petrol/EtOAc (4:6)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCC(=O)NCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.75 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |